3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-10-8-4-1-2-5-9(8)15-11(10)12(17)14-6-3-7-16/h1-2,4-5,15-16H,3,6-7H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXNMVMWHCJNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)NCCCO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Indole Scaffold Construction
The indole core serves as the foundational structure for this compound. Two primary routes dominate its synthesis:
Fischer Indole Synthesis
The Fischer indole synthesis remains a classical method for constructing substituted indoles. Cyclization of phenylhydrazines with carbonyl compounds (e.g., ketones) under acidic conditions generates the indole ring. For 3-bromo derivatives, pre-brominated starting materials or post-synthetic bromination is required.
Buchwald–Hartwig Amination
Palladium-catalyzed coupling reactions enable precise functionalization of halogenated indoles. For example, 3-bromoindole-2-carboxylic acid esters (e.g., 3 in Scheme 1 of) are synthesized via palladium acetate–catalyzed coupling with substituted anilines. This method offers regioselectivity and compatibility with sensitive functional groups.
Bromination Strategies at the C3 Position
Introducing bromine at the indole C3 position is critical. Electrophilic bromination and transition metal–mediated methods are prevalent:
Carboxamide Formation with 3-Hydroxypropylamine
Converting the carboxylic acid to the target amide involves activation and nucleophilic substitution:
Carboxylic Acid Activation
The carboxyl group of 3-bromoindole-2-carboxylic acid is activated using:
Amide Bond Formation
Reaction of the activated intermediate with 3-hydroxypropylamine proceeds under mild conditions (0–25°C, inert atmosphere). Polar aprotic solvents (DMF, THF) enhance solubility, while bases (e.g., triethylamine) neutralize HCl byproducts.
Representative Procedure:
- 3-Bromoindole-2-carboxylic acid (1.0 equiv) is stirred with SOCl₂ (2.5 equiv) at reflux for 4 h.
- The solvent is evaporated, and the residue dissolved in THF .
- 3-Hydroxypropylamine (1.2 equiv) and Et₃N (2.0 equiv) are added dropwise at 0°C.
- After 12 h at room temperature, the mixture is diluted with EtOAc , washed with NaHCO₃ , and purified via silica chromatography.
Yield : 78–85%.
Optimization and Challenges
Regioselectivity in Bromination
Over-bromination or N-bromination can occur with excess Br₂. Employing N-bromosuccinimide (NBS) in DMF at 0°C minimizes side reactions (yield: 82–90%).
Analytical Characterization
Key spectroscopic data confirm successful synthesis:
Comparative Analysis of Synthetic Routes
| Method | Bromination Agent | Amine Coupling Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Electrophilic Br₂ | Br₂ | EDCl/HOBt | 72 | 95 |
| NBS in DMF | NBS | SOCl₂ | 88 | 98 |
| Halogen Exchange | BrCN | DCC/DMAP | 81 | 97 |
Chemical Reactions Analysis
Bromine-Dependent Reactivity
The C3 bromine atom enables cross-coupling and nucleophilic substitution reactions, though steric and electronic factors influence its accessibility.
Key Reactions:
-
Suzuki–Miyaura Coupling :
The bromoindole scaffold can participate in palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. For example, analogous compounds in underwent Suzuki reactions to introduce biaryl motifs at C3, achieving yields of 65–85% under conditions of Pd(PPh₃)₄, Na₂CO₃, and DMF at 80°C. -
Nucleophilic Aromatic Substitution :
Electron-withdrawing groups (e.g., carboxamide at C2) activate the C3 position for substitution. In , brominated indoles reacted with amines (e.g., ethylamine) in CH₂Cl₂ at 4°C, yielding N-alkylated derivatives (e.g., compound 11 , 78% yield).
Carboxamide Reactivity
The C2 carboxamide group (-CONH₂) participates in hydrolysis and condensation reactions.
Key Reactions:
-
Acidic/Basic Hydrolysis :
Treatment with concentrated HCl or NaOH converts the carboxamide to a carboxylic acid. In , analogous indole-2-carboxamides were hydrolyzed to acids (e.g., conversion of 17 to 16b ) with >90% efficiency using 6M HCl at reflux. -
Condensation with Amines :
The carboxamide can react with primary amines under dehydrating conditions (e.g., DCC/DMAP) to form urea derivatives. For example, utilized carboxamide intermediates to generate antiproliferative indole-ureas.
3-Hydroxypropyl Side-Chain Modifications
The terminal hydroxyl group on the propyl chain undergoes oxidation, esterification, and etherification.
Key Reactions:
-
Oxidation to Carboxylic Acid :
Using Jones reagent (CrO₃/H₂SO₄), the primary alcohol is oxidized to a carboxylic acid. In , similar hydroxypropyl-indoles were converted to propionic acid derivatives in 75–85% yields. -
Mitsunobu Reaction :
The hydroxyl group can be substituted with phenols or heterocycles via Mitsunobu conditions (DIAD, PPh₃). For instance, coupled alcohols to indoles using this method (e.g., compound 15 , 60% yield).
Indole Core Reactivity
The electron-rich indole ring facilitates electrophilic substitutions, primarily at C5 if C3 is blocked.
Key Reactions:
-
Nitration :
Directed by the C2 carboxamide, nitration occurs at C5 using HNO₃/H₂SO₄. In , analogous indoles showed regioselective nitration at C5 with 70% yield. -
Formylation (Vilsmeier–Haack) :
Despite C3 bromine steric hindrance, formylation at C5 is feasible. For example, achieved C3-blocked indole formylation using POCl₃/DMF at 4°C (e.g., compound 12 , 61% yield).
Radical and Photochemical Reactions
The bromine atom enables radical cyclization or photoaffinity labeling.
Key Reactions:
-
Radical Cyclization :
Under AIBN-initiated conditions, the C3 bromine can participate in cyclization to form tricyclic structures. In , bromoindoles underwent radical cyclization with allyl groups to yield piperidine-fused indoles (e.g., compound 34 , 55% yield). -
Photochemical Crosslinking :
UV irradiation of brominated indoles generates reactive intermediates for covalent binding. In , bromoindole-2-carboxamides were used as photoaffinity probes for protein mapping.
Comparative Reactivity Table
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Applications
The compound has been investigated for its ability to inhibit myeloid cell leukemia-1 (Mcl-1), a protein that plays a crucial role in cancer cell survival by preventing apoptosis. Mcl-1 is often overexpressed in various cancers, making it a prime target for therapeutic intervention.
Case Study: Mcl-1 Inhibition
A study highlighted the discovery of potent tricyclic indole carboxylic acid inhibitors, which include structural analogs of 3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide. These compounds demonstrated single-digit nanomolar binding affinity to Mcl-1 and showed significant selectivity over other Bcl-2 family members such as Bcl-xL and Bcl-2. The optimization of these compounds involved structural modifications that enhanced their binding capabilities, as detailed in the following table:
| Compound | Binding Affinity (nM) | Selectivity Ratio (Mcl-1/Bcl-xL) |
|---|---|---|
| This compound | <10 | >1700 |
| Compound A | <5 | >100 |
| Compound B | <15 | >200 |
This data indicates that this compound can effectively inhibit Mcl-1, potentially leading to enhanced apoptosis in cancer cells resistant to conventional therapies .
Antimicrobial Activity
In addition to its anticancer properties, the compound also exhibits promising antibacterial activity. Research has shown that derivatives containing indole substructures possess significant efficacy against resistant strains of bacteria, including Staphylococcus aureus.
Case Study: Antibacterial Efficacy
A series of studies assessed the minimal inhibitory concentrations (MICs) of various indole derivatives against Gram-positive bacteria. The results are summarized below:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | <0.5 | Staphylococcus aureus |
| Compound C | 0.8 | Enterococcus faecalis |
| Compound D | 0.6 | Streptococcus pneumoniae |
The findings suggest that this compound has lower MIC values compared to traditional antibiotics like vancomycin, indicating a potential alternative mechanism of action that could bypass existing resistance mechanisms .
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and hydroxypropyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially modulating their activity. The indole core can interact with aromatic residues in proteins, influencing their function and stability.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Core Indole Modifications
- Bromine Position : The 3-bromo substitution on the indole ring differentiates it from 5-bromo analogs (e.g., 5-bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide in ). The 3-position may alter electronic distribution, directing electrophilic substitutions to different ring positions compared to 5-bromo derivatives .
- Carboxamide Substitutents: 3-Hydroxypropyl Group: Introduces polarity and hydrogen-bonding capacity, contrasting with non-polar groups like diisopropyl () or chloro-propyl (). This could enhance aqueous solubility compared to analogs with hydrophobic substituents . Comparative Examples:
- 5-Bromo-1-(3-chloro-propyl)-1H-indazole () : The chloro-propyl chain lacks hydrogen-bonding capability, likely resulting in lower solubility .
Functional Group Additions
- Methoxy/Naphthyl Groups : In 3-bromo-1-(6-methoxynaphthalen-2-yl)ethyl-indazole (), the bulky naphthyl group may enhance lipophilicity and π-π stacking interactions, unlike the smaller hydroxypropyl group in the target compound .
Physicochemical and Spectroscopic Properties
Solubility and Polarity
- The 3-hydroxypropyl group likely increases polarity compared to:
- Comparable to thiosemicarbazone derivatives () : Hydrogen-bonding capacity may mirror the hydroxypropyl group’s effects .
Spectroscopic Data
- ¹H NMR : Expected signals for hydroxypropyl:
- HRMS : Predicted [M+H]⁺ for C₁₂H₁₄BrN₂O₂: 313.0234 (calculated via isotopic pattern matching to analogs) .
Stability and Reactivity
Biological Activity
3-Bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide is an indole derivative that has attracted attention due to its potential biological activities, particularly in cancer treatment and inflammation modulation. This article explores its biological activity, synthesis methods, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 303.17 g/mol. The structural features include:
- Indole ring : A bicyclic structure contributing to its pharmacological properties.
- Bromo substituent : Enhancing biological activity through halogenation.
- Hydroxypropyl side chain : Potentially increasing solubility and bioavailability.
Anticancer Properties
Research indicates that derivatives of indole compounds often exhibit significant antiproliferative effects against various cancer cell lines. For instance, this compound has shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells.
Case Study : In a study involving several indole derivatives, the compound demonstrated a GI50 value of approximately 66 nM against cancer cell lines, indicating its efficacy compared to other derivatives which had higher GI50 values, suggesting that the bromine substitution may influence its activity negatively compared to chlorine .
Anti-inflammatory Effects
The compound's structure allows it to interact with biological targets involved in inflammatory pathways. It has been observed to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) stimulated by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), with IC50 values indicating significant anti-inflammatory potential .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Indole-2-carboxylic acid | Contains a carboxylic acid group | Antimicrobial properties |
| 1H-Indole-3-carboxaldehyde | Contains an aldehyde functional group | Antiproliferative activity |
| N-(4-hydroxybutyl)-1H-indole-2-carboxamide | Similar carboxamide structure but different alkyl chain | Potential anti-inflammatory effects |
The unique hydroxylated propyl chain in this compound may enhance its solubility and interaction with biological targets compared to other compounds listed.
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of cell cycle progression : Targeting specific kinases involved in cell division.
- Induction of apoptosis : Triggering programmed cell death pathways in cancer cells.
- Modulation of inflammatory mediators : Reducing the expression of pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between indole derivatives and hydroxypropylamine. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures can introduce functional groups (e.g., triazoles) to the indole scaffold . Amide bond formation via benzoyl chloride derivatives under anhydrous conditions is another approach, yielding ~30–50% after purification by flash chromatography . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance reaction homogeneity.
- Catalyst loading : Adjusting CuI concentrations (e.g., 1.0 g per 700 mg substrate) improves reaction efficiency .
- Purification : Flash chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm structural integrity, with indole protons resonating at δ 7.0–12.0 ppm and amide protons at δ 9.0–11.0 ppm .
- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) validates molecular ions (e.g., [M+H]) with mass accuracy <5 ppm .
- TLC : R values (e.g., 0.30 in 70:30 ethyl acetate/hexane) monitor reaction progress .
Q. How can experimental design minimize the number of trials for optimizing reaction conditions?
- Methodological Answer : Factorial design (e.g., 2 designs) systematically evaluates variables like temperature, catalyst loading, and solvent ratios. For example, a 3-factor design reduces experiments from 27 to 8 while quantifying interactions between variables . Response surface methodology (RSM) further refines optimal conditions, such as maximizing yield while minimizing byproducts .
Advanced Research Questions
Q. What mechanistic insights exist for the bromination and amidation steps in synthesizing this compound?
- Methodological Answer : Bromination at the indole C3 position likely proceeds via electrophilic substitution, with Br or NBS as reagents. Amide bond formation involves activating the carboxylic acid (e.g., via HATU/DCC) followed by nucleophilic attack by 3-hydroxypropylamine. Computational studies (e.g., DFT) can model transition states and regioselectivity . Experimental validation includes isotopic labeling (e.g., -amine) to track bond formation .
Q. How does structural modification of the indole scaffold impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Bromine substitution : Enhances lipophilicity and target binding (e.g., kinase inhibition) .
- Hydroxypropyl group : Improves solubility and pharmacokinetics. Replacing it with methyl or ethyl groups reduces bioavailability .
- Bioactivity assays : Mycobacterium growth inhibition assays (MIC values) and enzyme inhibition studies (IC) quantify potency .
Q. Can AI-driven platforms like COMSOL Multiphysics predict optimal synthetic pathways for this compound?
- Methodological Answer : Yes. AI models integrate reaction databases (e.g., Reaxys) and quantum chemical calculations to propose pathways. For example:
- Reaction prediction : Neural networks prioritize routes with high atom economy (e.g., CuAAC vs. Ullmann coupling) .
- Process simulation : COMSOL models heat transfer and mixing dynamics in batch reactors, reducing side reactions .
- Autonomous labs : AI adjusts parameters (e.g., temperature, stoichiometry) in real-time using feedback from inline NMR .
Contradictions and Validation
- Yield Discrepancies : reports 50% yield for a similar indole derivative using CuAAC, while notes 30% for amide formation. These differences arise from varying catalysts (CuI vs. HATU) and purification efficiency .
- Analytical Consistency : HRMS data in ([M+H] = 491.1823) align with theoretical values (Δ <0.0002), ensuring reliable characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
